

# Application Notes and Protocols: Post-Synthetic Modification of MOFs with 5-Aminoisophthalic Acid

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## Compound of Interest

Compound Name: 5-Aminoisophthalic acid

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## Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. Their high surface area, tunable pore size, and versatile functionality make them promising candidates for a wide range of applications, including catalysis, gas storage and separation, and drug delivery. Post-synthetic modification (PSM) is a powerful technique to introduce or alter functional groups within a pre-synthesized MOF structure, enabling the tailoring of its properties for specific applications without de novo synthesis.<sup>[1][2][3][4][5][6]</sup>

This document provides detailed application notes and protocols for the post-synthetic modification of MOFs using **5-aminoisophthalic acid** (5-AIPA). The introduction of 5-AIPA's amino group into a MOF structure can serve as a versatile anchor for further functionalization or can itself impart valuable properties, such as altering the hydrophilicity of the pores or providing active sites for catalysis and drug interaction.<sup>[7][8][9][10]</sup>

The primary method detailed here is Post-Synthetic Ligand Exchange (PSE), a process where the original linker molecules of a robust MOF are partially or fully exchanged with new functional linkers, in this case, 5-AIPA.<sup>[11][12][13]</sup> This method is particularly suited for robust

MOFs such as the UiO-66 series, which can maintain their crystalline structure under the conditions required for ligand exchange.

## Potential Applications

The incorporation of **5-aminoisophthalic acid** into MOF structures opens up possibilities for several applications:

- **Drug Delivery:** The uncoordinated amino group of the 5-AIPA linker can interact with drug molecules, such as ibuprofen, through van der Waals forces, potentially enhancing drug loading capacity and influencing release kinetics.<sup>[7]</sup> The amino group can also be further modified to attach targeting moieties for site-specific drug delivery.
- **Catalysis:** MOFs containing 5-AIPA can serve as platforms for catalysis. For instance, Cu-based MOFs with this linker have been used as recyclable catalysts for C-S cross-coupling reactions.<sup>[14]</sup> The amino group can also be a precursor for creating more complex catalytic sites.
- **Sensing and Sorption:** The functionalized pores can be designed for the selective detection and removal of specific molecules. For example, a copper MOF based on 5-AIPA has been post-synthetically modified with thiol groups to effectively capture mercury from both solutions and vapor.<sup>[10][15]</sup>
- **CO<sub>2</sub> Capture:** Amino-functionalized MOFs have shown promise for post-combustion carbon capture due to the favorable interactions between the amine groups and CO<sub>2</sub> molecules.<sup>[14]</sup>

## Experimental Protocols

This section details the protocol for the post-synthetic ligand exchange of a parent MOF (UiO-66) with **5-aminoisophthalic acid**.

## Materials and Equipment

- **Parent MOF:** UiO-66 (Zr<sub>6</sub>O<sub>4</sub>(OH)<sub>4</sub>(BDC)<sub>6</sub>, where BDC = 1,4-benzenedicarboxylate)
- **Modifying Ligand:** **5-Aminoisophthalic acid** (5-AIPA)
- **Solvent:** High-purity N,N-Dimethylformamide (DMF)

- Activation Solvent: High-purity Chloroform or Dichloromethane, and Methanol
- Equipment:
  - Scintillation vials or sealed reaction vessels
  - Oven or heating block
  - Centrifuge
  - Vacuum oven
  - Powder X-ray Diffractometer (PXRD)
  - Gas sorption analyzer (for BET analysis)
  - Thermogravimetric Analyzer (TGA)
  - FT-IR Spectrometer
  - Nuclear Magnetic Resonance (NMR) Spectrometer

## Protocol for Post-Synthetic Ligand Exchange

The following protocol is based on established procedures for ligand exchange in robust MOFs like UiO-66.

- Activation of Parent MOF:
  - Activate the as-synthesized UiO-66 by immersing it in a suitable solvent like chloroform or dichloromethane for 3 days, replacing the solvent daily to remove any unreacted starting material from the pores.
  - Decant the solvent and add methanol, allowing the MOF to soak for another 3 days, again replacing the solvent daily.
  - Isolate the MOF by centrifugation and dry under dynamic vacuum at a suitable temperature (e.g., 120 °C) for 12 hours to obtain the activated, porous parent material.

- Ligand Exchange Reaction:
  - In a typical experiment, suspend 100 mg of activated UiO-66 in 10 mL of DMF in a sealed reaction vial.
  - Prepare a solution of **5-aminoisophthalic acid** in DMF. The concentration will depend on the desired degree of functionalization. For a target 10% exchange, a 10-fold molar excess of 5-AIPA relative to the BDC linker in the MOF is a reasonable starting point.
  - Add the 5-AIPA solution to the UiO-66 suspension.
  - Seal the vial and heat the mixture in an oven or heating block at a temperature between 80 °C and 120 °C for 24 to 72 hours. The optimal temperature and time will need to be determined experimentally.
- Purification of the Modified MOF:
  - After the reaction, cool the vessel to room temperature.
  - Isolate the solid product by centrifugation.
  - Wash the product thoroughly with fresh DMF to remove unreacted 5-AIPA and any displaced BDC linker. This can be done by repeated cycles of resuspension in DMF followed by centrifugation.
  - After washing with DMF, perform a solvent exchange with a more volatile solvent like methanol for 3 days, replacing the solvent daily.
- Activation of the Final Product:
  - Isolate the purified, modified MOF by centrifugation.
  - Dry the material under dynamic vacuum at 120 °C for 12 hours to remove all solvent molecules from the pores.
  - The resulting material is the 5-AIPA-functionalized MOF, denoted as UiO-66-(AIPA)<sub>x</sub>.

## Characterization of the Modified MOF

To confirm the successful incorporation of 5-AIPA and to quantify the degree of functionalization, the following characterization techniques are essential:

- Powder X-ray Diffraction (PXRD): To verify that the crystalline structure of the MOF is maintained after the ligand exchange.
- $^1\text{H}$  NMR Spectroscopy: The modified MOF can be digested in a strong acid (e.g., HF in DMSO- $d_6$ ) to release the linkers. The ratio of 5-AIPA to BDC can be determined by integrating the respective proton signals in the NMR spectrum.
- FT-IR Spectroscopy: To identify the characteristic vibrational modes of the amino group (N-H stretching and bending) in the modified MOF.
- Gas Sorption Analysis (BET): To measure the surface area and pore volume. A decrease in surface area is expected after modification due to the incorporation of the bulkier and functionalized linker.
- Thermogravimetric Analysis (TGA): To assess the thermal stability of the modified MOF.

## Data Presentation

The following tables present representative quantitative data for the parent UiO-66 MOF and a hypothetically modified UiO-66-(AIPA) $_x$ , based on typical results from similar post-synthetic modification studies.

Table 1: Textural Properties Before and After PSM

Material	BET Surface Area (m <sup>2</sup> /g)	Pore Volume (cm <sup>3</sup> /g)
UiO-66 (Parent)	~1100 - 1400	~0.50 - 0.65
UiO-66-(AIPA) $_x$	~800 - 1100	~0.35 - 0.50

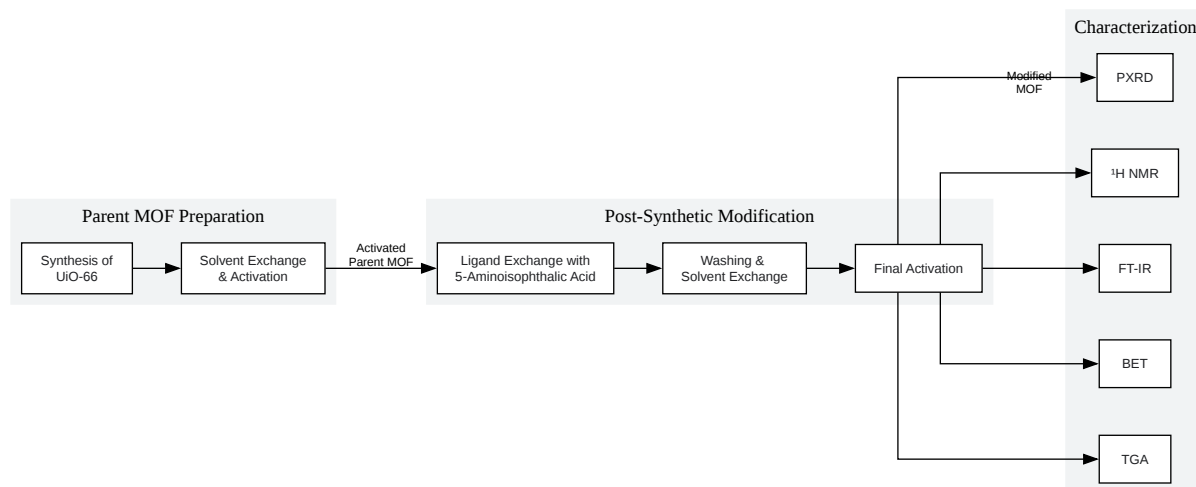
Note: The exact values will depend on the degree of ligand exchange and the activation procedure.

Table 2: Characterization Summary

Characterization Technique	Parent MOF (UiO-66)	Modified MOF (UiO-66-(AIPA)x)	Purpose
PXRD	Crystalline, characteristic peaks	Crystalline, maintained framework structure	Confirm structural integrity
$^1\text{H}$ NMR (digested)	Signals for BDC linker	Signals for both BDC and 5-AIPA linkers	Quantify functionalization
FT-IR ( $\text{cm}^{-1}$ )	C=O stretches (~1580, ~1395)	Additional N-H stretches (~3300-3500)	Confirm presence of amino group
TGA (onset of decomposition)	~500 °C	~450 - 480 °C	Assess thermal stability

## Visualizations

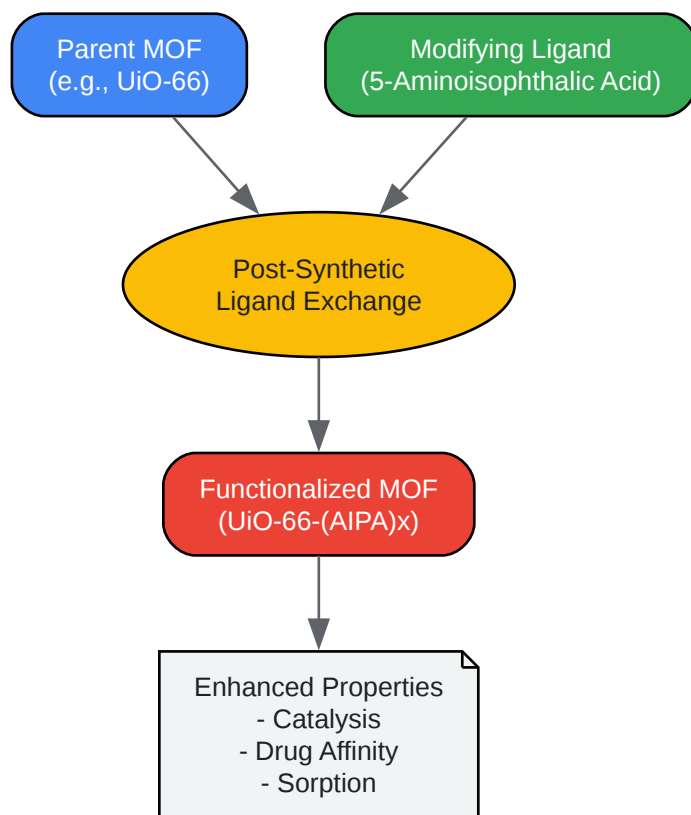
## Experimental Workflow



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Caption: Workflow for the post-synthetic modification of UiO-66 with 5-AIPA.

## Logical Relationship of PSM



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